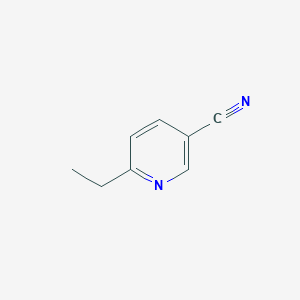

6-Ethylnicotinonitrile

Description

Significance of Nitrogen-Containing Heterocycles in Synthetic Chemistry

Nitrogen-containing heterocycles are organic compounds that feature a ring structure containing at least one nitrogen atom. numberanalytics.com These compounds are fundamental to a vast array of chemical and biological processes. numberanalytics.comwisdomlib.org Their importance in synthetic chemistry is multifaceted, stemming from their diverse applications in pharmaceuticals, agrochemicals, and materials science. numberanalytics.comfrontiersin.org Many biologically active molecules, including a number of antibiotics, antivirals, and anticancer agents, incorporate nitrogen heterocyclic scaffolds. numberanalytics.comopenmedicinalchemistryjournal.comnih.gov

The unique chemical reactivity of these heterocycles allows for a wide range of chemical transformations, making them versatile intermediates in the synthesis of complex molecules. numberanalytics.com Furthermore, the structural diversity achievable through substitution and fusion of these rings provides a powerful tool for chemists to fine-tune the properties of the resulting compounds for specific applications. numberanalytics.comopenmedicinalchemistryjournal.com The development of efficient synthetic methods for preparing and functionalizing nitrogen-containing heterocycles remains an active and critical area of research. frontiersin.org

The Nicotinonitrile Core as a Foundational Synthon

Within the broad class of nitrogen-containing heterocycles, the nicotinonitrile (3-cyanopyridine) core holds a place of particular importance. ekb.egekb.eg It serves as a key synthon—a building block used in chemical synthesis—for the construction of a wide variety of more complex molecules. The presence of the nitrile group (-CN) on the pyridine (B92270) ring provides a reactive handle for numerous chemical transformations. rsc.org

The pyridine ring itself is a common feature in many natural products and biologically active compounds, including nicotinic acid (vitamin B3) and nicotinamide (B372718), which are essential to metabolism. ekb.eg The combination of the pyridine ring and the cyano group in nicotinonitrile derivatives makes them valuable precursors for a range of pharmaceuticals. ekb.egekb.eg Indeed, several marketed drugs, such as Bosutinib, Milrinone, and Neratinib, contain the nicotinonitrile scaffold. ekb.egekb.eg The development of new synthetic routes to substituted nicotinonitriles is a significant focus of research, as it opens up avenues to novel compounds with potentially valuable biological and material properties. thieme-connect.comresearchgate.net

Historical Context and Evolution of Nicotinonitrile Research

The study of nicotinic acid and its derivatives has a long history, with the initial synthesis of nicotinic acid from the oxidation of nicotine (B1678760) dating back to 1867. wikipedia.org The corresponding nitrile, nicotinonitrile, has since become a key intermediate in the industrial production of nicotinic acid and nicotinamide. wikipedia.org Early methods for preparing nicotinonitrile included the dehydration of nicotinamide using reagents like phosphorus pentoxide. orgsyn.org

Over the years, research has focused on developing more efficient and versatile methods for the synthesis of nicotinonitrile and its derivatives. This has included the exploration of various catalytic systems and reaction conditions. rsc.orgbohrium.com The evolution of synthetic methodologies has enabled the creation of a vast library of substituted nicotinonitriles, each with unique properties and potential applications. This ongoing research continues to expand the utility of the nicotinonitrile core in both medicinal and materials chemistry. ekb.egthieme-connect.com

The Chemical Profile of 6-Ethylnicotinonitrile

The compound this compound is a derivative of the nicotinonitrile scaffold, featuring an ethyl group at the 6-position of the pyridine ring. This substitution pattern imparts specific physical and chemical properties to the molecule, influencing its reactivity and potential applications.

Synthesis and Elucidation of Structure

The synthesis of this compound can be achieved through various synthetic routes. One common approach involves the modification of a pre-existing nicotinonitrile derivative. For instance, 2-chloro-6-methylnicotinonitrile (B46695) can be treated with a strong base like sodium hydride to deprotonate the methyl group, followed by reaction with an electrophile such as iodomethane (B122720) to introduce the ethyl group. unipr.it Another method involves the cross-coupling of a halogenated nicotinonitrile with an organozinc reagent. uni-muenchen.de For example, 6-chloronicotinonitrile can be coupled with an ethyl-containing organozinc reagent in the presence of a suitable catalyst.

The structure of this compound is confirmed through standard analytical techniques. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are crucial for its characterization. amazonaws.com

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are essential for its handling, purification, and use in chemical reactions.

| Property | Value |

| Molecular Formula | C₈H₈N₂ |

| Molecular Weight | 132.16 g/mol |

| CAS Number | 3222-52-4 |

| Appearance | Inquire |

| Boiling Point | Not available |

| Melting Point | Not available |

| Solubility | Not available |

Data sourced from various chemical suppliers and databases. pharmaffiliates.combldpharm.com

Spectroscopic Data Analysis

Spectroscopic data provides detailed information about the molecular structure of this compound.

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum would be expected to show signals corresponding to the ethyl group (a quartet for the -CH₂- group and a triplet for the -CH₃ group) and the aromatic protons on the pyridine ring.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum would display distinct peaks for the carbon atoms of the ethyl group, the pyridine ring, and the nitrile group.

Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight of the compound, showing a molecular ion peak corresponding to its mass-to-charge ratio.

Detailed spectroscopic data is crucial for confirming the identity and purity of synthesized this compound. iaea.org

Reactivity and Synthetic Utility

The chemical reactivity of this compound is largely dictated by the pyridine ring and the nitrile functional group.

Chemical Reactivity of the Pyridine Ring

The pyridine ring in this compound is an electron-deficient aromatic system. This influences its reactivity towards various reagents. It can undergo electrophilic aromatic substitution, although typically under harsher conditions than benzene (B151609). The nitrogen atom in the ring can also act as a base or a nucleophile.

Transformations of the Nitrile Group

The nitrile group (-C≡N) is a versatile functional group that can be converted into a variety of other functionalities. For example, it can be hydrolyzed to a carboxylic acid or a primary amide. Reduction of the nitrile group can yield a primary amine. These transformations make this compound a valuable intermediate for the synthesis of other substituted pyridines.

Role as a Building Block in Organic Synthesis

Due to its functional groups and reactivity, this compound serves as a valuable building block in organic synthesis. It can be used to introduce the 6-ethyl-3-pyridyl moiety into larger, more complex molecules. Its derivatives can be prepared by targeting either the pyridine ring or the nitrile group, allowing for the creation of a diverse range of compounds. researchgate.net

Applications in Contemporary Research

The unique structural features of this compound and its derivatives make them of interest in several areas of modern research, particularly in medicinal chemistry and materials science.

Medicinal Chemistry Applications

The nicotinonitrile scaffold is a well-established pharmacophore, and its derivatives often exhibit a range of biological activities. ekb.egekb.egrsc.org Compounds containing the nicotinonitrile core have been investigated for their potential as anticancer, anti-inflammatory, and antimicrobial agents. rsc.orgontosight.ai While specific research on the biological activity of this compound is not extensively documented in the provided search results, its structural similarity to other biologically active nicotinonitriles suggests its potential as a lead compound for drug discovery. For instance, it could be a precursor for the synthesis of novel inhibitors of enzymes like carbonic anhydrase or kinases, which are important targets in various diseases. unipr.itgoogleapis.com

Materials Science Applications

Nitrogen-containing heterocyclic compounds are also finding increasing use in materials science. numberanalytics.comwikipedia.org Their electronic properties make them suitable for applications in organic electronics, such as in the development of new organic light-emitting diodes (OLEDs) or organic semiconductors. wikipedia.org The ability to tune the electronic and photophysical properties of nicotinonitrile derivatives through chemical modification makes them attractive candidates for the design of novel functional materials. While specific applications of this compound in materials science are not detailed in the provided search results, its structure suggests potential for incorporation into new polymers or organic dyes.

Structure

3D Structure

Propriétés

IUPAC Name |

6-ethylpyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2/c1-2-8-4-3-7(5-9)6-10-8/h3-4,6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZYRKQKCSOWBAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC=C(C=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20592593 | |

| Record name | 6-Ethylpyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20592593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3222-52-4 | |

| Record name | 6-Ethyl-3-pyridinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3222-52-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Ethylpyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20592593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 6 Ethylnicotinonitrile and Its Analogues

Modern Catalytic Approaches

Electrocatalysis has emerged as a powerful and sustainable strategy in organic synthesis, offering unique pathways for the construction of complex molecular frameworks under mild reaction conditions. rsc.org This approach utilizes electrical energy to drive chemical transformations, often enabling reactions that are challenging to achieve through conventional means. rsc.org In the context of nicotinonitrile synthesis, electrocatalytic methods provide a promising avenue for the formation of intricate architectures, including substituted derivatives like 6-ethylnicotinonitrile. The core principle lies in the generation of highly reactive intermediates, such as radical ions, in a controlled manner, which can then participate in selective bond-forming reactions. rsc.org

Recent advancements have highlighted the use of redox-active electrocatalysts to steer the reactivity of these intermediates, enhancing the efficiency and selectivity of the synthetic process. rsc.org While direct electrocatalytic synthesis of this compound is not extensively documented, the methodologies developed for analogous nicotinonitrile structures provide a clear blueprint for its potential synthesis. These methods often involve the coupling of various precursors, where electrocatalysis can facilitate key bond formations.

A significant area of development is the electrocatalytic coupling of carbon dioxide (CO2) with nitrogen-containing compounds to form C-N bonds, a fundamental step in the synthesis of many nitrogen heterocycles. unl.pt Electrosynthesis is advantageous as it can operate under mild conditions and utilize renewable energy sources. unl.pt The exploration of novel pathways in electrocatalytic CO2 reduction is expanding the range of accessible products, including valuable organonitrogen compounds. unl.pt

Research into the synthesis of diverse nicotinonitrile derivatives has also employed innovative catalytic systems that share principles with electrocatalysis, such as the use of nanomagnetic metal-organic frameworks (MOFs). nih.govacs.org These materials can act as highly efficient and recyclable catalysts for multi-component reactions that construct the nicotinonitrile core. nih.govacs.org For instance, a four-component reaction of a 3-oxopropanenitrile, an aldehyde, an acetophenone (B1666503), and ammonium (B1175870) acetate (B1210297) can yield a wide array of nicotinonitrile derivatives in high yields. nih.govacs.org The catalyst in these reactions often facilitates oxidation-reduction steps that are analogous to electrochemical processes. nih.govacs.org

The mechanism of such catalyses can be intricate, involving concepts like cooperative vinylogous anomeric-based oxidation. nih.govacs.org The design of the catalyst is crucial; for example, magnetic nanoparticles functionalized with specific organic moieties can act as hydrogen bond catalysts, directing the reaction pathway towards the desired nicotinonitrile product. researchgate.netrsc.org

The following tables showcase data from studies on the synthesis of various nicotinonitrile derivatives using advanced catalytic methods, illustrating the potential for applying similar strategies to the synthesis of this compound.

Table 1: Synthesis of Nicotinonitrile Derivatives using a Nanomagnetic Metal-Organic Framework Catalyst nih.govacs.org Reaction Conditions: 3-oxo-3-phenylpropanenitrile (1 mmol), acetophenone (1 mmol), 4-chlorobenzaldehyde (B46862) (1 mmol), and ammonium acetate (1.5 mmol) with Fe3O4@MIL-53(Al)-N(CH2PO3)2 (20 mg) at 110 °C under solvent-free conditions. nih.govacs.org

| Entry | Aldehyde | Acetophenone | Product | Yield (%) | Time (min) |

| 1 | 4-ClC6H4CHO | C6H5COCH3 | 2-amino-6-(4-chlorophenyl)-4-phenylnicotinonitrile | 90 | 40 |

| 2 | 4-NO2C6H4CHO | C6H5COCH3 | 2-amino-6-(4-nitrophenyl)-4-phenylnicotinonitrile | 88 | 45 |

| 3 | 4-CH3OC6H4CHO | C6H5COCH3 | 2-amino-6-(4-methoxyphenyl)-4-phenylnicotinonitrile | 85 | 50 |

| 4 | C6H5CHO | 4-CH3C6H4COCH3 | 2-amino-4-(p-tolyl)-6-phenylnicotinonitrile | 87 | 45 |

| 5 | C6H5CHO | 4-BrC6H4COCH3 | 2-amino-4-(4-bromophenyl)-6-phenylnicotinonitrile | 89 | 40 |

Table 2: Synthesis of Nicotinonitrile Derivatives using a Magnetic H-bond Catalyst rsc.org Reaction Conditions: 1-(dibenzo[b,d]furan-2-yl)ethanone (B1296064) (1 mmol), 3-(4-chlorophenyl)-3-oxopropanenitrile (1 mmol), aromatic aldehyde (1 mmol), and ammonium acetate (1.5 mmol) with Fe3O4@SiO2@tosyl-carboxamide (10 mg) at 100 °C under solvent-free conditions. rsc.org

| Entry | Aromatic Aldehyde | Product | Yield (%) | Time (min) |

| 1 | 4-ClC6H4CHO | 2-amino-6-(4-chlorophenyl)-4-(dibenzo[b,d]furan-2-yl)nicotinonitrile | 92 | 30 |

| 2 | 4-NO2C6H4CHO | 2-amino-6-(4-nitrophenyl)-4-(dibenzo[b,d]furan-2-yl)nicotinonitrile | 94 | 25 |

| 3 | 2-NO2C6H4CHO | 2-amino-6-(2-nitrophenyl)-4-(dibenzo[b,d]furan-2-yl)nicotinonitrile | 90 | 35 |

| 4 | 4-CH3C6H4CHO | 2-amino-6-(p-tolyl)-4-(dibenzo[b,d]furan-2-yl)nicotinonitrile | 88 | 40 |

| 5 | 3-CH3OC6H4CHO | 2-amino-6-(3-methoxyphenyl)-4-(dibenzo[b,d]furan-2-yl)nicotinonitrile | 85 | 45 |

These examples underscore the utility of sophisticated catalytic systems in constructing complex nicotinonitrile cores. The high yields and relatively short reaction times demonstrate the efficiency of these methods. nih.govacs.orgrsc.org The principles of catalyst design and reaction engineering from these studies are directly applicable to the development of electrocatalytic routes for this compound and its analogues.

Reaction Mechanisms and Chemical Transformations of 6 Ethylnicotinonitrile

Fundamental Reaction Pathways

The fundamental reactions of 6-Ethylnicotinonitrile are centered on the aromatic pyridine (B92270) core and its substituents. The electronic nature of the pyridine ring, combined with the effects of the ethyl and nitrile groups, determines its behavior in substitution, addition, and elimination reactions.

Nucleophilic Aromatic Substitution (SNAr) is a primary reaction pathway for electron-deficient aromatic systems. chemistrysteps.comresearchgate.net The reaction typically proceeds via an addition-elimination mechanism, where a nucleophile adds to the aromatic ring to form a resonance-stabilized intermediate, known as a Meisenheimer complex, followed by the departure of a leaving group. chemistrysteps.com For SNAr to occur, the aromatic ring must be activated by at least one strong electron-withdrawing group. chemistrysteps.com

In this compound, the pyridine nitrogen and the cyano (-CN) group are strongly electron-withdrawing, making the ring electron-poor and thus highly activated for nucleophilic attack. The most likely positions for attack are the carbon atoms ortho and para to the electron-withdrawing groups. In the case of the nicotinonitrile ring, this corresponds to positions 2, 4, and 6. With the ethyl group at position 6, a nucleophile could potentially replace a suitable leaving group at positions 2 or 4. If the reaction is a vicarious nucleophilic substitution (VNS), a hydrogen atom can be replaced by a nucleophile in the presence of a base. wikipedia.org

Table 1: Influence of Substituents on Nucleophilic Aromatic Substitution (SNAr) of this compound

| Substituent | Position | Electronic Effect | Influence on SNAr |

|---|---|---|---|

| Pyridine Nitrogen | 1 | Electron-withdrawing (inductive & resonance) | Activates the ring, particularly at positions 2 and 4 |

| Cyano Group (-CN) | 3 | Strong electron-withdrawing (inductive & resonance) | Activates the ring, particularly at positions 2 and 4 |

Electrophilic Aromatic Substitution (EAS) involves the replacement of a hydrogen atom on an aromatic ring with an electrophile. savemyexams.com The reaction proceeds through a two-step addition-elimination mechanism, starting with the attack of the aromatic π-system on the electrophile to form a carbocation intermediate (arenium ion). uomustansiriyah.edu.iq The reactivity of the ring towards electrophiles is enhanced by electron-donating groups and diminished by electron-withdrawing groups. libretexts.org

The pyridine ring is inherently less reactive towards electrophiles than benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom, which deactivates the entire ring. uomustansiriyah.edu.iq Furthermore, the nitrile group at position 3 is a powerful deactivating group. Conversely, the ethyl group at position 6 is an activating group that directs incoming electrophiles to the ortho and para positions. libretexts.org

The regioselectivity of EAS on this compound is a balance of these competing effects:

Pyridine Nitrogen: Directs electrophiles to position 3 (meta).

Nitrile Group: Strongly deactivating and directs to position 5 (meta).

Ethyl Group: Activating and directs to positions 5 (ortho) and 3 (para, though this position is already substituted).

Table 2: Directing Effects of Substituents in Electrophilic Aromatic Substitution (EAS) of this compound

| Substituent | Position | Type | Directing Effect |

|---|---|---|---|

| Pyridine Nitrogen | 1 | Deactivating | Meta (to position 3 & 5) |

| Cyano Group (-CN) | 3 | Deactivating | Meta (to position 5) |

Addition and elimination reactions offer pathways to modify the structure of this compound, though they are less common on the aromatic ring itself compared to substitution. siyavula.comlibretexts.org

Addition Reactions: An addition reaction involves the combination of two or more reactants to form a single product, typically by breaking a double or triple bond. weebly.com

Nitrile Group: The carbon-nitrogen triple bond of the nitrile group can undergo addition reactions. For instance, it can be hydrolyzed to a carboxylic acid (nicotinic acid derivative) or an amide under acidic or basic conditions. It can also be reduced to an aminomethyl group using reducing agents like lithium aluminum hydride.

Pyridine Ring: Addition to the aromatic ring requires overcoming the stability of the aromatic system. Under powerful reducing conditions, such as a Birch reduction, the pyridine ring can be partially hydrogenated.

Elimination Reactions: An elimination reaction involves the removal of atoms or groups from a molecule, often resulting in the formation of a new π-bond. weebly.comsaskoer.ca A standard elimination reaction on the parent this compound is not straightforward. However, if the ethyl group is first functionalized (e.g., by halogenation to form 6-(1-bromoethyl)nicotinonitrile), a subsequent base-induced elimination reaction could introduce a double bond, yielding 6-vinylnicotinonitrile (B102711).

Oxidation and Reduction Processes

Oxidation and reduction reactions provide critical routes for the functionalization of this compound, targeting either the ethyl substituent or the pyridine ring.

Potassium hexacyanoferrate(III), K₃[Fe(CN)₆], is a versatile and mild oxidizing agent used in various organic transformations. wikipedia.org It is known to oxidize a range of functional groups, including the oxidation of alkyl groups attached to aromatic rings, particularly at the benzylic position. najah.edu Research on related pyridine derivatives suggests that the benzylic carbon of the ethyl group in this compound is the most probable site of oxidation. researchgate.net

The reaction, typically carried out in an alkaline medium, would likely proceed through the abstraction of a hydrogen atom from the benzylic position (-CH₂-) of the ethyl group. This could lead to the formation of 6-acetylnicotinonitrile. Depending on the reaction conditions and the strength of the oxidant, further oxidation to 6-carboxynicotinonitrile might occur. The hexacyanoferrate(III) ion is reduced to the hexacyanoferrate(II) ion in the process. ub.eduub.edu

Table 3: Potential Products from the Oxidation of this compound

| Oxidizing Agent | Reaction Conditions | Likely Product(s) |

|---|---|---|

| Potassium Hexacyanoferrate(III) | Alkaline medium | 6-Acetylnicotinonitrile, 6-Carboxynicotinonitrile |

Epoxidation and dihydroxylation are powerful oxidation strategies primarily used for the functionalization of alkenes. libretexts.org Epoxidation involves the addition of a single oxygen atom across a double bond to form an epoxide ring, often using peroxy acids like m-CPBA. youtube.com Dihydroxylation adds two hydroxyl groups across the double bond, which can be achieved with reagents like osmium tetroxide or potassium permanganate (B83412), leading to syn- or anti-diols depending on the mechanism. libretexts.orgorganic-chemistry.org

The aromatic ring of this compound is not an alkene and its inherent stability prevents direct epoxidation or dihydroxylation under standard conditions. utsouthwestern.edu These reactions are not viable pathways for the direct functionalization of the pyridine core. For such transformations to be applied, a site of unsaturation, such as a carbon-carbon double bond, must first be introduced into the molecule. For example, if this compound were converted to 6-vinylnicotinonitrile via an elimination reaction, the resulting vinyl group would be susceptible to both epoxidation and dihydroxylation, providing a route to more complex functionalized derivatives. libretexts.org

Rearrangement Reactions and Skeletal Modifications

Rearrangement reactions represent a powerful tool in organic synthesis, enabling the transformation of a molecule's carbon skeleton into a structural isomer. thermofisher.com These reactions are fundamental in creating complex molecular architectures from simpler starting materials. wiley-vch.dersc.org While specific rearrangement reactions involving this compound are not extensively documented, the principles of common rearrangement reactions can be applied to predict potential transformations.

For instance, reactions analogous to the Beckmann rearrangement, which converts oximes to amides or nitriles, could potentially be utilized to modify the nitrile group of this compound. masterorganicchemistry.com Similarly, other named rearrangement reactions, such as the Curtius, Hofmann, or Schmidt rearrangements, offer pathways for the conversion of carboxylic acid derivatives into amines, which could be relevant if the nitrile group of this compound is first hydrolyzed. thermofisher.commasterorganicchemistry.com

Skeletal modifications often involve the cleavage and formation of new carbon-carbon bonds, leading to significant structural changes. Electrochemical methods have recently gained attention for promoting rearrangement reactions, offering a sustainable approach to complex molecule synthesis. rsc.org These techniques could potentially be applied to this compound to induce novel skeletal modifications.

Derivatization Strategies for Enhanced Reactivity and Analysis

Derivatization is a key strategy to enhance the reactivity of this compound and to facilitate its analysis. This involves the introduction of specific functional groups to alter its chemical properties.

Alkylation Reactions of this compound

Alkylation reactions involve the introduction of an alkyl group to a molecule. In the context of this compound, alkylation could occur at the pyridine nitrogen or potentially at the carbon atom adjacent to the nitrile group if a strong base is used to generate a carbanion. The alkylation of similar heterocyclic compounds is often carried out using an alkyl halide in the presence of a base such as potassium carbonate or cesium carbonate in a suitable solvent like acetonitrile (B52724) or dimethylformamide. google.comgoogle.com The introduction of an alkyl group can significantly alter the steric and electronic properties of the molecule, thereby influencing its reactivity in subsequent steps.

Acylation and Silylation Techniques

Acylation, the introduction of an acyl group, at the pyridine nitrogen of this compound would likely require activation of the acylating agent, for example, by converting a carboxylic acid to an acid chloride or using a coupling agent. Acylation can serve to protect the nitrogen atom or to introduce a new functional group for further transformations. google.comnih.gov

Silylation, the introduction of a silyl (B83357) group, is a common technique used to protect hydroxyl groups, but it can also be applied to other functional groups. researchgate.net For this compound, silylation could potentially occur at the pyridine nitrogen. Silyl groups are known to be labile under specific conditions, making them useful as temporary protecting groups. ccspublishing.org.cn The choice of silylating agent, such as trimethylsilyl (B98337) chloride or tert-butyldimethylsilyl chloride, allows for tuning the stability of the resulting silylated compound. rochester.edu

| Derivatization | Reagent Example | Purpose |

| Alkylation | Alkyl halide (e.g., CH3I) | Modify steric/electronic properties, enhance reactivity. |

| Acylation | Acid chloride (e.g., CH3COCl) | Protection, introduce new functionality. |

| Silylation | Silyl chloride (e.g., TMSCl) | Protection, enhance volatility for analysis. |

Strategic Use of Protecting Groups in Multi-step Synthesis

In the context of a multi-step synthesis involving this compound, the strategic use of protecting groups is crucial to mask the reactivity of certain functional groups while transformations are carried out elsewhere in the molecule. organic-chemistry.orgnumberanalytics.com The nitrile group and the pyridine nitrogen in this compound may require protection depending on the desired reaction sequence.

Cycloaddition and Annulation Reactions

Cycloaddition and annulation reactions are powerful methods for the construction of cyclic and polycyclic systems. libretexts.orgwikipedia.orgscripps.edu These reactions involve the formation of a new ring onto a pre-existing molecule.

Cycloaddition Reactions are concerted processes where two π-electron systems combine to form a ring with two new σ-bonds and two fewer π-bonds. libretexts.org The pyridine ring of this compound could potentially act as a diene or a dienophile in Diels-Alder type [4+2] cycloaddition reactions, although the aromaticity of the pyridine ring makes this challenging. mdpi.com More likely are [3+2] or other higher-order cycloadditions involving the nitrile group or the pyridine ring under specific catalytic conditions. uchicago.edursc.orggroupjorgensen.com

Annulation Reactions involve the formation of a new ring through a sequence of reactions, often a combination of addition and cyclization steps. wikipedia.orgscripps.edu A classic example is the Robinson annulation, which combines a Michael addition with an intramolecular aldol (B89426) condensation to form a six-membered ring. youtube.commasterorganicchemistry.com While not directly applicable in its classic form, the principles of annulation could be adapted to use this compound as a building block for the synthesis of fused heterocyclic systems. For instance, a nucleophile could potentially add to the pyridine ring in a 1,6-addition fashion, followed by an intramolecular cyclization to form a new ring. chim.it

| Reaction Type | Description | Potential Application to this compound |

| [4+2] Cycloaddition (Diels-Alder) | A diene reacts with a dienophile to form a six-membered ring. mdpi.com | The pyridine ring could potentially participate, but this is disfavored due to aromaticity. |

| [3+2] Cycloaddition | A 1,3-dipole reacts with a dipolarophile to form a five-membered ring. uchicago.edu | The nitrile group could act as a dipolarophile. |

| Annulation | Formation of a new ring through a series of reactions. wikipedia.org | Could be used to build fused heterocyclic systems starting from this compound. |

(3+2) Cycloaddition Reactions in Nicotinonitrile Chemistry

(3+2) Cycloaddition reactions are powerful methods in organic synthesis for the construction of five-membered heterocyclic rings. In these reactions, a three-atom component (1,3-dipole) reacts with a two-atom component (dipolarophile). While specific studies detailing the (3+2) cycloaddition reactions of this compound are not extensively documented, the reactivity of the nicotinonitrile scaffold has been explored in this context. The nitrile group or the pyridine ring itself can act as the dipolarophile.

Research on related nicotinonitrile derivatives demonstrates their capability to undergo such transformations. For instance, a highly efficient method for the dearomative [3+2] annulation of pyridines, including alkyl-substituted nicotinonitriles, with aminocyclopropanes has been developed. rsc.org This reaction, catalyzed by Ytterbium(III) triflate, leads to the formation of tetrahydroindolizine derivatives with high diastereoselectivity. rsc.org The reaction is regioselective, with the annulation occurring at the less sterically hindered position of the pyridine ring. rsc.org This suggests that this compound could potentially undergo a similar transformation.

In another example, (3+2) cycloaddition has been utilized to synthesize novel hybrids of nicotinonitrile and chromene linked to pyrazole (B372694) units. researchgate.netresearchgate.net In this protocol, nitrilimines, generated in situ, react with a chromene-based enaminone which is structurally related to the nicotinonitrile framework. researchgate.netresearchgate.net This type of reaction highlights the versatility of the nicotinonitrile scaffold in participating in cycloaddition reactions to create complex molecular architectures. researchgate.netresearchgate.net

The general scheme for a (3+2) cycloaddition involving a nicotinonitrile derivative can be represented as follows:

Table 1: Examples of (3+2) Cycloaddition Reactions with Nicotinonitrile Derivatives

| 1,3-Dipole | Dipolarophile (Nicotinonitrile Derivative) | Catalyst/Conditions | Product Type | Reference |

| Aminocyclopropane | Alkyl-substituted Nicotinonitrile | Yb(OTf)₃ | Tetrahydroindolizine | rsc.org |

| Nitrilimine | Chromene-based enaminone | Triethylamine | Pyrazole-nicotinonitrile hybrid | researchgate.netresearchgate.net |

This table is illustrative and based on reactions with related nicotinonitrile compounds.

Annulation for Fused Ring Systems (e.g., pyrido[2,3-d]pyrimidines)

Annulation reactions involving the fusion of a new ring onto an existing one are fundamental in the synthesis of polycyclic heterocyclic compounds. The synthesis of pyrido[2,3-d]pyrimidines from nicotinonitrile precursors is a well-established strategy. This transformation typically starts from a 2-aminonicotinonitrile derivative, which undergoes cyclization with a suitable one-carbon or three-carbon synthon.

A crucial intermediate for this transformation is 2-amino-6-ethylnicotinonitrile (B13893901). A process for producing 2-amino-nicotinonitrile intermediates has been described, including the synthesis of 2-amino-4-methyl-5-ethylnicotinonitrile, indicating the feasibility of preparing the required 2-amino-6-ethylnicotinonitrile precursor. google.com The synthesis of 2-amino-6-ethylnicotinonitrile has also been reported in the context of preparing compounds for biological screening. unipr.it

Once 2-amino-6-ethylnicotinonitrile is obtained, it can be converted to pyrido[2,3-d]pyrimidines through various methods. One common approach involves the reaction with formamide, urea, or guanidine (B92328) to construct the pyrimidine (B1678525) ring. Another method is the condensation with aldehydes, ketones, or esters, often followed by cyclization.

For example, a general and efficient one-pot, three-component reaction for the synthesis of pyrido[2,3-d]pyrimidine (B1209978) derivatives involves the reaction of an aminouracil, an aromatic aldehyde, and malononitrile. scirp.org While this specific example does not use this compound, it illustrates a common strategy for forming the pyrido[2,3-d]pyrimidine core. More directly relevant is the synthesis of pyrido[2,3-d]pyrimidine-2,4-dione derivatives from 6-aminouracils, which are then further functionalized. nih.gov Research has also been conducted on the synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives starting from o-aminonicotinonitriles which are subjected to acylation or thioacylation followed by intramolecular heterocyclization. rsc.org

The general reaction scheme for the formation of a pyrido[2,3-d]pyrimidine from 2-amino-6-ethylnicotinonitrile is depicted below:

Table 2: General Methods for the Synthesis of Pyrido[2,3-d]pyrimidines from 2-Aminonicotinonitriles

| 2-Aminonicotinonitrile Derivative | Reagent(s) | Conditions | Product | Reference(s) |

| 2-Amino-6-substituted-nicotinonitrile | Formamide | Heating | 4-Aminopyrido[2,3-d]pyrimidine | rsc.org |

| 2-Amino-6-substituted-nicotinonitrile | Urea | Fusion | Pyrido[2,3-d]pyrimidine-4-one | rsc.org |

| 2-Amino-6-substituted-nicotinonitrile | Guanidine hydrochloride | Base, heating | 2,4-Diaminopyrido[2,3-d]pyrimidine | General Method |

| 6-Amino-1,3-disubstituted uracils | Various aldehydes and nitriles | Various | Pyrido[2,3-d]pyrimidine-2,4-diones | nih.gov |

This table outlines general synthetic routes applicable to 2-amino-6-ethylnicotinonitrile.

Advanced Spectroscopic Analysis and Structural Elucidation of 6 Ethylnicotinonitrile Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including heterocyclic compounds like 6-Ethylnicotinonitrile. researchgate.net It provides granular information about the chemical environment of magnetically active nuclei.

One-Dimensional NMR: ¹H, ¹³C, ¹⁵N NMR Spectral Interpretation

One-dimensional NMR spectra offer fundamental information about the structure of this compound.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, distinct signals are expected for the aromatic protons on the pyridine (B92270) ring and the protons of the ethyl group. The chemical shifts are influenced by the electron-withdrawing nature of the nitrile group and the nitrogen atom in the pyridine ring. ipb.pt

¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon atoms in the molecule. pressbooks.pub The chemical shifts of the carbon atoms in the pyridine ring are characteristic of aromatic heterocyclic systems, while the signals for the ethyl group and the nitrile carbon appear in their respective expected regions. researchgate.net The low natural abundance and weaker magnetic moment of ¹³C necessitate more scans to achieve a good signal-to-noise ratio compared to ¹H NMR. pressbooks.pub

¹⁵N NMR: Nitrogen-15 NMR spectroscopy is a powerful technique for probing the electronic environment of the nitrogen atoms. ipb.pt Although ¹⁵N is an insensitive nucleus, it provides valuable data. The chemical shift of the pyridine nitrogen in this compound is sensitive to substitution and solvent effects. researchgate.netresearchgate.net For instance, the chemical shift difference between the free base and protonated forms of pyridine derivatives can be substantial, making it a sensitive probe for the local electronic environment. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H-2 | 8.5 - 8.7 | C-2: 150 - 155 |

| H-4 | 7.8 - 8.0 | C-3: 105 - 110 |

| H-5 | 7.2 - 7.4 | C-4: 138 - 142 |

| -CH₂- | 2.7 - 2.9 | C-5: 120 - 125 |

| -CH₃ | 1.2 - 1.4 | C-6: 160 - 165 |

| -CN: 115 - 120 | ||

| -CH₂-: 25 - 30 | ||

| -CH₃: 12 - 16 |

Note: These are predicted ranges and can vary based on solvent and other experimental conditions.

Two-Dimensional NMR: COSY, HSQC, HMBC, NOESY for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals from 1D NMR and establishing the connectivity between atoms. nih.govscribd.com

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies proton-proton (¹H-¹H) spin-spin couplings, typically over two to three bonds. numberanalytics.com In this compound, COSY would show correlations between the coupled protons on the pyridine ring and within the ethyl group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached heteronuclei, most commonly ¹³C. numberanalytics.com It is invaluable for assigning the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range couplings between protons and carbons (typically over two to four bonds). numberanalytics.com HMBC is instrumental in piecing together the molecular skeleton by connecting different spin systems. For example, it can show correlations from the ethyl protons to the C-6 of the pyridine ring, confirming the position of the ethyl group.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. researchgate.net Cross-peaks in a NOESY spectrum indicate that the protons are close in space, which is critical for determining stereochemistry and conformation.

Table 2: Expected 2D NMR Correlations for this compound

| Experiment | Correlating Nuclei | Expected Key Correlations |

| COSY | ¹H - ¹H | H-4 with H-5; -CH₂- with -CH₃ |

| HSQC | ¹H - ¹³C (¹J) | H-2 with C-2; H-4 with C-4; H-5 with C-5; -CH₂- with -CH₂-; -CH₃ with -CH₃ |

| HMBC | ¹H - ¹³C (ⁿJ) | H-2 with C-3, C-4, C-6; H-4 with C-2, C-5, C-6, -CN; H-5 with C-3, C-4, C-6; -CH₂- with C-5, C-6; -CH₃ with C-6, -CH₂- |

| NOESY | ¹H - ¹H | H-5 with -CH₂- |

Advanced NMR Techniques for Dynamic Processes and Conformation

Advanced NMR techniques can be employed to study dynamic processes such as conformational exchange. numberanalytics.comnumberanalytics.com For molecules with flexible parts, like the ethyl group in this compound, variable temperature (VT) NMR studies can provide information about the rotational barriers and the populations of different conformers. researchgate.netresearchgate.net While significant conformational flexibility is not expected for the pyridine ring itself, the ethyl group can adopt different orientations relative to the ring. ethz.chnih.gov Computational modeling can complement experimental data to provide a more detailed understanding of the conformational preferences. researchgate.netualberta.ca

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. emory.edu It is used to determine the molecular weight and elemental composition of a compound and can also provide structural information through fragmentation analysis. researchgate.netchem-soc.sinih.gov

Ionization Techniques (EI, CI, ESI, MALDI)

The choice of ionization technique is critical and depends on the properties of the analyte. fiveable.memetwarebio.comwpmucdn.com

Electron Ionization (EI): A hard ionization technique that involves bombarding the sample with high-energy electrons. This typically leads to extensive fragmentation, providing a characteristic "fingerprint" mass spectrum that can be used for structural elucidation and library matching. emory.edumetwarebio.com

Chemical Ionization (CI): A softer ionization technique than EI. It uses a reagent gas to produce ions, resulting in less fragmentation and a more prominent molecular ion peak, which is useful for determining the molecular weight. metwarebio.com

Electrospray Ionization (ESI): A soft ionization technique well-suited for polar and thermally labile molecules. fiveable.memetwarebio.com It typically produces protonated molecules [M+H]⁺ or other adducts. ESI is highly compatible with liquid chromatography (LC), making LC-MS a powerful tool for analyzing complex mixtures.

Matrix-Assisted Laser Desorption/Ionization (MALDI): Another soft ionization technique, primarily used for large, non-volatile molecules like proteins and polymers. emory.edumetwarebio.com The sample is co-crystallized with a matrix that absorbs laser energy, leading to the desorption and ionization of the analyte, typically as singly charged ions.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, typically to four or more decimal places. omicsonline.orgmeasurlabs.comresearchgate.net This precision allows for the determination of the elemental formula of a molecule, as each formula has a unique exact mass. metu.edu.tr HRMS is crucial for confirming the identity of a newly synthesized compound and for distinguishing between compounds with the same nominal mass but different elemental compositions. measurlabs.com

Table 3: Exact Mass Information for this compound

| Compound | Molecular Formula | Nominal Mass | Exact Mass (Monoisotopic) |

| This compound | C₈H₈N₂ | 132 | 132.0687 |

Fragmentation Pathway Analysis for Structural Information

Mass spectrometry (MS) is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition. During electron ionization (EI), a molecule is ionized to form a molecular ion (M⁺•), which can then undergo fragmentation. libretexts.orggbiosciences.com The analysis of these fragmentation patterns offers profound insights into the molecule's structure. gbiosciences.comtutorchase.com

For this compound (molar mass: 132.17 g/mol ), the molecular ion peak would be observed at m/z = 132. The fragmentation process is driven by the stability of the resulting fragments. tutorchase.com A primary and highly characteristic fragmentation pathway for alkyl-substituted aromatic rings is the benzylic cleavage, which involves the loss of a radical to form a stable cation. wikipedia.org In the case of this compound, the most probable fragmentation is the loss of a methyl radical (•CH₃, 15 Da) from the ethyl group. This cleavage results in a highly stable, resonance-stabilized cation at m/z = 117.

Further fragmentation could involve the loss of hydrogen cyanide (HCN, 27 Da) from the pyridine ring, a common fragmentation pathway for nitrile-containing aromatic compounds. Other potential fragmentations include the cleavage of the entire ethyl group or the intricate breakdown of the pyridine ring structure itself. core.ac.ukmsu.edu The systematic study of these fragmentation pathways, often aided by tandem mass spectrometry (MS/MS), is crucial for confirming the structure of unknown compounds or identifying related substances in a mixture. researchgate.net

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

| m/z Ratio | Proposed Fragment Ion | Formula of Lost Neutral |

| 132 | [C₈H₈N₂]⁺• (Molecular Ion) | - |

| 117 | [C₇H₅N₂]⁺ | •CH₃ |

| 105 | [C₇H₇N]⁺• | HCN |

| 90 | [C₆H₄N]⁺ | •CH₃, HCN |

| 78 | [C₅H₄N]⁺ | C₂H₄, HCN |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions within its chemical bonds. utdallas.eduspecac.com It is an exceptionally useful tool for identifying the functional groups present in a compound, as different types of bonds vibrate at characteristic frequencies. libretexts.orgpressbooks.pub

Vibrational Analysis for Functional Group Identification

The IR spectrum of this compound is expected to display several characteristic absorption bands that confirm the presence of its key structural features: the ethyl group, the nitrile group, and the substituted pyridine ring.

C-H Stretching: The aliphatic C-H bonds of the ethyl group (sp³ C-H) will show stretching vibrations in the 2850–3000 cm⁻¹ region. pressbooks.pub Aromatic C-H stretching vibrations from the pyridine ring (sp² C-H) are expected at slightly higher wavenumbers, typically between 3000 and 3100 cm⁻¹. libretexts.org

C≡N Stretching: The nitrile functional group (C≡N) gives rise to a very sharp and distinct absorption band of medium intensity in the range of 2210–2260 cm⁻¹. pressbooks.pubathabascau.ca The presence of a peak in this region is strong evidence for a nitrile.

C=C and C=N Stretching: The pyridine ring contains both C=C and C=N double bonds. These produce a series of absorption bands in the 1400–1600 cm⁻¹ region. libretexts.org Aromatic rings typically show two sharp bands, one near 1600 cm⁻¹ and another around 1500–1430 cm⁻¹. pressbooks.pub

Analysis of nicotinonitrile and cyanopyridine derivatives in the literature supports these assignments, with C≡N stretching consistently reported around 2230 cm⁻¹ and aromatic ring vibrations appearing in the 1400-1600 cm⁻¹ range. asianpubs.orgderpharmachemica.com

Table 2: Characteristic Infrared Absorption Frequencies for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Intensity |

| 3100–3000 | C-H Stretch | Aromatic (Pyridine) | Medium-Weak |

| 2975–2850 | C-H Stretch | Aliphatic (Ethyl) | Medium-Strong |

| 2260–2210 | C≡N Stretch | Nitrile | Medium, Sharp |

| 1600–1585 | C=C / C=N Stretch | Aromatic (Pyridine) | Medium |

| 1500–1400 | C=C / C=N Stretch | Aromatic (Pyridine) | Medium-Strong |

| 1470–1450 | C-H Bend | Aliphatic (Ethyl) | Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy analyzes the electronic transitions within a molecule that occur upon absorption of UV or visible light. ijprajournal.comvscht.cz It is particularly useful for studying compounds containing chromophores, which are parts of a molecule that absorb light, such as those with π-electrons in conjugated systems. ijprajournal.com

The pyridine ring in this compound is an aromatic system and therefore a strong chromophore. The UV-Vis spectrum of pyridine and its derivatives is characterized by intense absorption bands corresponding to π → π* electronic transitions. nih.govresearchgate.net For pyridine itself, these transitions typically occur around 250-270 nm. researchgate.net The presence of substituents on the pyridine ring can cause a shift in the absorption maximum (λ_max) to longer wavelengths (a bathochromic or red shift). clockss.org

For this compound, the ethyl and cyano substituents are expected to modify the electronic structure of the pyridine ring, leading to absorption bands in the 220-300 nm range. nih.gov The exact position and intensity of these bands can be influenced by the solvent used for the analysis. bohrium.com Theoretical calculations, such as time-dependent density functional theory (TD-DFT), can be used to predict and help assign the observed electronic transitions. bohrium.comfaccts.de

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. nih.gov By directing X-rays at a single crystal and analyzing the resulting diffraction pattern, it is possible to calculate the electron density map of the molecule and thereby determine atomic positions, bond lengths, and bond angles with high accuracy. libretexts.orgresearchgate.net

For this compound, a successful single-crystal X-ray diffraction analysis would provide definitive proof of its molecular structure. It would confirm the connectivity of the ethyl group and nitrile group to the pyridine ring at the 6- and 3-positions, respectively. Furthermore, it would yield precise measurements of all bond lengths (e.g., C-C, C-N, C≡N) and bond angles within the molecule.

This technique also reveals information about the molecule's conformation and how molecules pack together in the crystal lattice, including any intermolecular interactions like hydrogen bonding or π-stacking. aalto.fi While obtaining a single crystal of suitable quality can be a challenge, the structural information it provides is unambiguous and considered the gold standard for molecular structure determination. nih.gov Studies on related nicotinonitrile derivatives have successfully used this method to elucidate their solid-state structures, confirming molecular geometries and intermolecular packing patterns. aalto.firesearchgate.net

Integrated Spectroscopic Approaches and Hyphenated Techniques

While each spectroscopic method provides valuable data, a truly comprehensive structural characterization is best achieved by integrating information from multiple techniques. researchgate.net Modern analytical chemistry heavily relies on hyphenated techniques, which couple a separation method with a spectroscopic detection method. scielo.org.co

For the analysis of this compound, techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are particularly powerful.

GC-MS: This technique first separates volatile components of a mixture in the gas chromatograph before introducing them into the mass spectrometer. scielo.org.co This would allow for the isolation of this compound from a reaction mixture or sample matrix, followed by its immediate identification based on its mass spectrum and characteristic fragmentation pattern.

LC-MS: For less volatile samples or those in a complex liquid matrix, LC-MS is the preferred method. bohrium.com The liquid chromatograph separates the components, which are then ionized and analyzed by the mass spectrometer. Tandem mass spectrometry (MS/MS) can be used in conjunction with LC to provide even more detailed structural information on the separated compounds. rjpbcs.com

By combining chromatographic separation with spectroscopic detection, hyphenated techniques provide a high degree of certainty in both the identification and quantification of specific compounds within complex samples. scielo.org.co

Theoretical and Computational Studies on 6 Ethylnicotinonitrile and Its Reactivity

Quantum Chemical Calculations: A Theoretical Roadmap

Quantum chemical calculations are a cornerstone of modern chemical research, providing a detailed picture of molecular structure and properties. For a molecule like 6-Ethylnicotinonitrile, these calculations could offer a wealth of information.

Density Functional Theory (DFT) for Electronic Structure and Energetics

Density Functional Theory (DFT) has become a go-to method for computational chemists due to its balance of accuracy and computational cost. A DFT study of this compound would typically involve optimizing the molecule's geometry to find its most stable three-dimensional structure. From this, a variety of electronic and energetic properties could be calculated.

Table 1: Hypothetical DFT-Calculated Properties for this compound

| Property | Description | Potential Insights for this compound |

| Total Electronic Energy | The total energy of the molecule in its ground electronic state. | Provides a measure of the molecule's stability. |

| Optimized Cartesian Coordinates | The precise x, y, and z coordinates of each atom in the molecule's lowest energy conformation. | Defines the exact molecular structure, including bond lengths and angles. |

| Dipole Moment | A measure of the overall polarity of the molecule. | Indicates how the molecule would interact with electric fields and polar solvents. |

| Mulliken Atomic Charges | A method for partitioning the total electron density among the atoms in a molecule. | Reveals the distribution of charge within the molecule, identifying electron-rich and electron-poor regions. |

This table is illustrative and based on the types of data typically generated in DFT studies. No specific published data for this compound is currently available.

Molecular Orbital Theory and Frontier Orbital Analysis

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in molecules, with each electron occupying a specific molecular orbital with a discrete energy level. Of particular importance are the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and shapes of these orbitals are crucial for understanding a molecule's reactivity.

The energy of the HOMO is related to a molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests a more reactive molecule.

Table 2: Key Parameters from Frontier Orbital Analysis

| Parameter | Definition | Significance for this compound's Reactivity |

| HOMO Energy | Energy of the highest occupied molecular orbital. | A higher HOMO energy would suggest a greater tendency to act as an electron donor. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | A lower LUMO energy would indicate a greater propensity to act as an electron acceptor. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A smaller gap would imply higher reactivity and lower kinetic stability. |

This table outlines the standard parameters of frontier orbital analysis. Specific values for this compound have not been reported in the literature.

Computational Prediction of Spectroscopic Parameters

Computational methods can also predict various spectroscopic properties, which can be invaluable for identifying and characterizing a compound. Theoretical predictions of NMR chemical shifts, infrared (IR) vibrational frequencies, and UV-Vis electronic absorption spectra can be compared with experimental data to confirm a molecule's structure. To date, no such computational spectroscopic studies have been published for this compound.

Reaction Mechanism Elucidation through Computational Chemistry

Beyond static molecular properties, computational chemistry is a powerful tool for exploring the dynamics of chemical reactions.

Transition State Characterization and Reaction Pathway Analysis

By mapping the potential energy surface of a reaction, computational chemists can identify the transition state—the highest energy point along the reaction coordinate. Characterizing the geometry and energy of the transition state is key to understanding the reaction's activation energy and, consequently, its rate. This type of analysis for reactions involving this compound would provide a detailed, step-by-step picture of how it transforms into products.

Prediction of Chemo-, Regio-, and Stereoselectivity

Many chemical reactions can potentially yield multiple products. Computational methods can be used to predict the selectivity of a reaction by comparing the activation energies of the different possible reaction pathways. The pathway with the lowest activation energy is generally the most favored, leading to the major product. Such predictive studies for this compound would be highly valuable in synthetic chemistry, allowing for the rational design of reactions to achieve a desired outcome.

Molecular Modeling and Conformational Analysis

Molecular modeling and conformational analysis are essential computational techniques used to determine the three-dimensional structure and flexibility of a molecule. For this compound, a key aspect of its conformational landscape is the orientation of the ethyl group relative to the pyridine (B92270) ring.

Due to the lack of direct computational studies on this compound, we can infer its structural parameters from theoretical studies on analogous molecules. A pertinent example is the computational analysis of 3-ethylpyridine (B110496), which provides a basis for understanding the geometry of the ethyl-substituted pyridine core. nih.gov Density Functional Theory (DFT) calculations, a common and reliable computational method, have been used to determine the optimized geometry of such molecules. nih.gov

The rotation around the C-C single bond connecting the ethyl group to the pyridine ring is a primary determinant of the molecule's conformational isomers. The energy barrier for this rotation is typically low, allowing for different spatial arrangements of the ethyl group. The most stable conformer is generally the one that minimizes steric hindrance. In the case of this compound, the ethyl group is positioned next to the nitrogen atom of the pyridine ring, which would influence the preferred orientation of the ethyl group's methyl substituent to be directed away from the ring to minimize steric clash.

Based on DFT calculations for 3-ethylpyridine, the bond lengths and angles for the pyridine ring in this compound are expected to be similar to those of other pyridine derivatives. nih.gov The presence of the electron-withdrawing cyano group at the 3-position and the electron-donating ethyl group at the 6-position will induce minor changes in the ring's geometry compared to unsubstituted pyridine.

Table 1: Predicted Geometrical Parameters for the Pyridine Ring of this compound (Based on data for 3-Ethylpyridine) nih.gov

| Parameter | Predicted Value |

| C2-N1 Bond Length (Å) | ~1.34 |

| N1-C6 Bond Length (Å) | ~1.34 |

| C2-C3 Bond Length (Å) | ~1.39 |

| C3-C4 Bond Length (Å) | ~1.39 |

| C4-C5 Bond Length (Å) | ~1.39 |

| C5-C6 Bond Length (Å) | ~1.39 |

| C6-N1-C2 Bond Angle (°) | ~117 |

| N1-C2-C3 Bond Angle (°) | ~124 |

| C2-C3-C4 Bond Angle (°) | ~118 |

| C3-C4-C5 Bond Angle (°) | ~119 |

| C4-C5-C6 Bond Angle (°) | ~118 |

| C5-C6-N1 Bond Angle (°) | ~124 |

Note: These values are estimations based on computational data for 3-ethylpyridine and may vary slightly for this compound due to the presence of the cyano group.

Computational Studies of Structure-Reactivity Relationships

Computational studies are invaluable for understanding the relationship between a molecule's structure and its chemical reactivity. This is often achieved by analyzing the electronic properties of the molecule, such as the distribution of electron density and the energies of its frontier molecular orbitals (HOMO and LUMO).

For this compound, the substituents on the pyridine ring play a crucial role in determining its reactivity. The pyridine ring itself is an aromatic heterocycle with a nitrogen atom that is more electronegative than carbon, leading to a non-uniform electron distribution.

The Cyano Group (-CN): The nitrile group at the 3-position is a strong electron-withdrawing group. It deactivates the pyridine ring towards electrophilic substitution and makes the ring more susceptible to nucleophilic attack. Computationally, this effect would be observed as a lower electron density on the pyridine ring, particularly at the ortho and para positions relative to the cyano group.

The Ethyl Group (-CH₂CH₃): The ethyl group at the 6-position is an electron-donating group through an inductive effect. It increases the electron density on the pyridine ring, thereby activating it towards electrophilic substitution and deactivating it towards nucleophilic attack.

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are also key indicators of reactivity. A higher HOMO energy suggests a greater tendency to donate electrons (nucleophilicity), while a lower LUMO energy indicates a greater tendency to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO is a measure of the molecule's chemical stability and reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity.

Table 2: Expected Effects of Substituents on the Reactivity of the Pyridine Ring in this compound

| Substituent | Position | Electronic Effect | Influence on Reactivity |

| Ethyl (-CH₂CH₃) | 6 | Electron-donating (inductive) | Activates towards electrophilic attack, deactivates towards nucleophilic attack. |

| Cyano (-CN) | 3 | Electron-withdrawing (resonance and inductive) | Deactivates towards electrophilic attack, activates towards nucleophilic attack. |

6 Ethylnicotinonitrile As a Key Intermediate in Complex Molecule Synthesis

Strategic Application in Target-Oriented Synthesis

The 3-cyanopyridine (B1664610) (nicotinonitrile) framework is a recognized "privileged scaffold" in drug discovery, appearing in numerous biologically active molecules. The ethyl group at the 6-position and the nitrile at the 3-position of 6-ethylnicotinonitrile offer versatile chemical handles for constructing more elaborate molecular architectures. The electron-withdrawing nature of the nitrile group activates the pyridine (B92270) ring, influencing its reactivity in various synthetic transformations.

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing a target molecule into simpler, commercially available precursors. wikipedia.orgias.ac.inslideshare.net For complex heterocyclic systems, a key strategy involves a "nicotinonitrile disconnection," where a fused ring system is mentally broken down to reveal a substituted nicotinonitrile intermediate.

Consider a complex fused heterocyclic target molecule, such as a pyrido[2,3-d]pyrimidine (B1209978), which is a common core in kinase inhibitors. A logical retrosynthetic disconnection would break the bonds of the pyrimidine (B1678525) ring. This transform, the reverse of a cyclocondensation reaction, leads back to a 2-amino-nicotinonitrile precursor. nih.gov If the target molecule contained an ethyl group at the corresponding position, this analysis would identify a molecule like 2-amino-6-ethylnicotinonitrile (B13893901) as a key building block. This disconnection simplifies the complex bicyclic system into a more manageable monosubstituted pyridine, which can often be assembled through established multi-component reactions. researchgate.net

This strategic disconnection is powerful because it leverages the known and reliable reactions of the aminonitrile functionality to form the second ring. The primary synthons—the idealized fragments resulting from this disconnection—are an electrophilic component and a nucleophilic 2-amino-3-cyanopyridine (B104079) unit. wikipedia.orgyoutube.com

The integration of a nicotinonitrile core into a larger molecule can be approached through two primary strategies: linear and convergent synthesis. fiveable.mechemistnotes.com

In contrast, a convergent synthesis involves the independent preparation of several key fragments of the target molecule, which are then combined in the final stages. fiveable.mechemistnotes.comwikipedia.org This approach is generally more efficient for complex molecules as it maximizes the preservation of chemical yield. ic.ac.uk Many modern syntheses of substituted pyridines, which could serve as precursors to this compound, utilize one-pot, multi-component reactions. For instance, the synthesis of highly functionalized 2-amino-nicotinonitriles can be achieved by reacting an aldehyde, malononitrile, a ketone, and ammonium (B1175870) acetate (B1210297) in a single step. nih.gov This represents a highly convergent approach where multiple bonds are formed and complexity is built rapidly from simple starting materials.

| Strategy | Description | Advantages | Disadvantages |

| Linear | Step-by-step construction from a starting material. | Conceptually simple to plan. | Overall yield decreases significantly with each step. |

| Convergent | Independent synthesis of fragments followed by late-stage coupling. | Higher overall yield; allows for parallel synthesis efforts. | May require more complex planning of fragment coupling. |

Achieving specific stereochemistry is crucial in the synthesis of bioactive molecules. While this compound itself is achiral, its derivatives can possess stereocenters. Chiral control can be exerted in reactions involving the ethyl group, the pyridine ring, or substituents introduced from it.

For example, the alpha-position of the ethyl group could potentially be functionalized. Deprotonation followed by reaction with a chiral electrophile, or the use of a chiral catalyst, could introduce a stereocenter. More commonly, stereoselectivity is achieved in reactions of derivatives. A well-known reaction involving nitriles is the Knoevenagel condensation. Studies on related phenylacetonitriles have shown that Knoevenagel condensation with aldehydes can proceed with high stereoselectivity to yield predominantly the (Z)-isomer of the resulting acrylonitrile (B1666552) derivative. rsc.org This type of stereochemical control is vital when the geometry of a double bond within the final target molecule is critical for its biological function.

Precursor to Diverse Heterocyclic Scaffolds

The chemical functionality of this compound, specifically the nitrile group adjacent to the ring nitrogen and an amino group (if present at the C2 position), makes it an exceptionally useful precursor for building more complex heterocyclic systems.

The nicotinonitrile scaffold is a premier starting point for the synthesis of fused bicyclic and polycyclic heterocycles containing six-membered rings, particularly those of medicinal importance like pyrido[2,3-d]pyrimidines. nih.gov The synthesis of these systems often relies on the reactivity of a 2-amino-nicotinonitrile derivative.

The general and powerful strategy involves the cyclocondensation of the 2-amino-3-cyanopyridine core with various reagents to form a new six-membered ring. For example, reacting a 2-oxo-pyridine-3,5-dicarbonitrile (derived from a nicotinonitrile precursor) with formic acid or acetic anhydride (B1165640) leads to the formation of tetrahydropyrido[2,3-d]pyrimidine-4,7-dione derivatives. nih.gov These reactions demonstrate the utility of the nitrile and adjacent functional groups as handles for annulation, the process of building a new ring onto an existing one.

A typical reaction to form a fused pyrimidine ring is summarized below:

| Starting Material | Reagent(s) | Product | Reference |

| 2-Oxo-pyridine-3,5-dicarbonitrile | Formic acid / H₂SO₄ | Tetrahydropyrido[2,3-d]pyrimidine-4,7-dione | nih.gov |

| 2-Oxo-pyridine-3,5-dicarbonitrile | Acetic anhydride | 2-Methyl-tetrahydropyrido[2,3-d]pyrimidine-4,7-dione | nih.gov |

| 2-Amino-nicotinonitrile derivative | Acylation/Thioacylation followed by cyclization | 2-Arylpyrido[2,3-d]pyrimidine | nih.gov |

These fused systems are prevalent in pharmaceuticals, and the ability to construct them efficiently from nicotinonitrile precursors underscores the strategic importance of this chemical class. researchgate.netbeilstein-journals.org

Spirocyclic compounds, which feature two rings connected by a single common atom, possess unique three-dimensional structures that are of great interest in drug design. beilstein-journals.org While specific examples of spirocycle synthesis starting directly from this compound are not widely reported, the reactivity of the nicotinonitrile moiety allows for the rational design of such syntheses.

One hypothetical approach could involve the Ritter reaction, where a nitrile reacts with a carbocation source in the presence of acid to form an amide. researchgate.net If a substrate containing a nicotinonitrile and a suitably positioned alcohol or alkene could be induced to cyclize via an intramolecular Ritter reaction, it could form a spirocyclic lactam. Another potential strategy involves multi-component reactions. For instance, a reaction could be designed where a derivative of this compound participates in a cyclization with a bifunctional reagent that builds the second ring around a shared atom. The synthesis of spiro-heterocyclic steroids and other complex spirocycles often involves the cyclocondensation of a ketone with a dinucleophile, a role that a functionalized nicotinonitrile derivative could potentially play. beilstein-journals.orgmdpi.com

Building Blocks for Indole (B1671886) Alkaloid Synthesis (e.g., Camptothecin models)

Indole alkaloids are a large class of naturally occurring compounds, with many possessing significant biological activity. Their synthesis is a major focus of organic chemistry. The biosynthesis of these alkaloids often involves precursors like the amino acid tryptophan. Synthetic routes are diverse and complex, employing various strategies to construct the characteristic indole ring system.

Similarly, Camptothecin and its analogues are potent anticancer agents known for their unique five-ring structure. The synthesis of these molecules is a complex challenge that has been the subject of extensive research. However, a review of available synthetic methodologies for both general indole alkaloids and specific Camptothecin models does not identify this compound as a recognized building block or intermediate.

Role in Medicinal Chemistry Lead Generation (Synthetic Utility Focus)

The generation of lead compounds is a critical phase in drug discovery, often relying on versatile chemical intermediates that can be elaborated into a diverse range of molecular structures.

Intermediates in Agrochemical and Materials Science Applications

Green Chemistry Principles in the Synthesis and Derivatization of 6 Ethylnicotinonitrile

Atom Economy and Waste Minimization in Synthetic Routes

Atom economy is a core principle of green chemistry that evaluates the efficiency of a chemical reaction by measuring the amount of starting materials that are incorporated into the final product. sciepub.com Traditional multi-step syntheses often suffer from poor atom economy due to the use of stoichiometric reagents and the generation of significant waste streams.

In the proposed synthesis of 6-Ethylnicotinonitrile, each step presents opportunities for improvement in atom economy. The initial oxidation of 5-ethyl-2-methylpyridine (B142974) to 6-ethylnicotinic acid, if performed with classical stoichiometric oxidants like potassium permanganate (B83412) or nitric acid, generates substantial inorganic waste. nih.govresearchgate.net For instance, the oxidation with nitric acid produces nitrogen oxides as byproducts, which are potent greenhouse gases. nih.gov

The subsequent amidation of 6-ethylnicotinic acid often involves coupling reagents such as carbodiimides, which are not incorporated into the final product and result in significant waste. sciepub.com A more atom-economical approach is the direct thermal condensation of the carboxylic acid with ammonia (B1221849), where the only byproduct is water. chemguide.co.uk

An alternative and potentially more atom-economical route is the direct ammoxidation of 5-ethyl-2-methylpyridine, a process that combines oxidation and amination in a single step, using ammonia and air as reagents. This method can significantly reduce waste by eliminating intermediate steps and utilizing readily available and inexpensive reagents. ect-journal.kz

Table 1: Comparison of Atom Economy for Different Synthetic Steps

| Reaction Step | Reagents | Byproducts | Atom Economy |

|---|---|---|---|

| Oxidation | |||

| 5-ethyl-2-methylpyridine + HNO₃ | 6-ethylnicotinic acid | NOx, H₂O | Low |

| 5-ethyl-2-methylpyridine + O₂ (catalytic) | 6-ethylnicotinic acid | H₂O | High |

| Amidation | |||

| 6-ethylnicotinic acid + Coupling Reagent + NH₃ | 6-ethylnicotinamide | Urea derivative, etc. | Low |

| 6-ethylnicotinic acid + NH₃ (thermal/catalytic) | 6-ethylnicotinamide | H₂O | High |

| Dehydration | |||

| 6-ethylnicotinamide + Stoichiometric Dehydrating Agent | This compound | Dehydrating agent waste | Moderate |

| 6-ethylnicotinamide (catalytic) | This compound | H₂O | High |

| Ammoxidation |

Catalysis for Enhanced Efficiency and Selectivity

Catalysis is a cornerstone of green chemistry, offering pathways to reactions with higher efficiency, selectivity, and lower energy consumption compared to stoichiometric methods. sigmaaldrich.com In the synthesis of this compound, catalysis can be implemented at each stage to improve the environmental profile of the process.

For the selective oxidation of the methyl group of 5-ethyl-2-methylpyridine, heterogeneous catalysts, such as those based on vanadium oxide, have been investigated. ect-journal.kz These catalysts can enable the use of air or oxygen as the primary oxidant, replacing less environmentally friendly reagents like nitric acid. ect-journal.kz The selectivity of these catalysts is crucial to avoid the oxidation of the ethyl group.

In the amidation of 6-ethylnicotinic acid, catalytic methods can circumvent the need for atom-uneconomical coupling reagents. Boronic acids have been shown to catalyze the direct amidation of carboxylic acids. sciepub.com Another green approach is the use of enzymes, such as lipases, which can catalyze amide bond formation under mild conditions and often in greener solvents. nih.gov For instance, Candida antarctica lipase (B570770) B (CALB) has been successfully used for the amidation of various carboxylic acids. nih.gov

The dehydration of 6-ethylnicotinamide to this compound can also be achieved using catalytic methods. A variety of solid acid catalysts can facilitate this transformation, often under solvent-free conditions or with microwave assistance, which enhances the reaction rate and reduces energy consumption. researchgate.net Enzymatic processes using aldoxime dehydratases represent a cutting-edge biocatalytic approach for nitrile synthesis, proceeding under mild, aqueous conditions. nih.govmdpi.com

Use of Benign Solvents and Reaction Media

The choice of solvent is a critical factor in the environmental impact of a chemical process, as solvents often constitute the largest mass component of a reaction mixture and contribute significantly to waste and energy consumption. bohrium.com The principles of green chemistry advocate for the use of benign solvents or, ideally, solvent-free conditions.